Carfilzomib Impurity 13 (hydrochloride)

Analytical Chemistry Pharmaceutical Analysis Impurity Profiling

Ensure analytical precision with Carfilzomib Impurity 13 (hydrochloride), a distinct reference standard (MW 342.8 g/mol) critical for HPLC/UHPLC method validation and system suitability. Unlike the parent API (MW ~719.9 g/mol), this smaller molecule lacks the epoxyketone warhead, making it an orthogonal marker for impurity profiling per ICH Q3A. Supplied with comprehensive HPLC, MS, and NMR data packages, it is the definitive choice for ANDA/NDA filings, degradation pathway mapping, and routine QC batch release testing.

Molecular Formula C16H22N2O4 · HCl
Molecular Weight 342.8
Cat. No. B1164604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarfilzomib Impurity 13 (hydrochloride)
Synonyms(αS)-α-[[2-(4-morpholinyl)acetyl]amino]-benzenebutanoic acid, monohydrochloride
Molecular FormulaC16H22N2O4 · HCl
Molecular Weight342.8
Structural Identifiers
SMILESOC([C@H](CCC1=CC=CC=C1)NC(CN2CCOCC2)=O)=O.Cl
InChIInChI=1S/C16H22N2O4.ClH/c19-15(12-18-8-10-22-11-9-18)17-14(16(20)21)7-6-13-4-2-1-3-5-13;/h1-5,14H,6-12H2,(H,17,19)(H,20,21);1H/t14-;/m0./s1
InChIKeyCHAYZFKMWYMTMH-UQKRIMTDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carfilzomib Impurity 13 (hydrochloride): Essential Reference Standard for Analytical Method Validation and Quality Control in Carfilzomib Drug Substance and Product Testing


Carfilzomib Impurity 13 (hydrochloride) is a chemically characterized reference standard, designated as (S)-2-(2-morpholinoacetamido)-4-phenylbutanoic acid hydrochloride . It is a potential degradation product or process-related impurity found in commercial preparations of the proteasome inhibitor carfilzomib . This compound is supplied with a detailed analytical data package, including HPLC, MS, and NMR spectra, and meets stringent regulatory standards .

Why Generic Substitution of Carfilzomib Impurity 13 (hydrochloride) with Other Carfilzomib-Related Compounds Fails: Critical Structural and Functional Differences


Carfilzomib Impurity 13 (hydrochloride) cannot be generically substituted with other carfilzomib-related impurities or the active pharmaceutical ingredient (API) itself due to distinct structural, physicochemical, and biological properties. The parent drug carfilzomib is a tetrapeptide epoxyketone with a molecular weight of approximately 719.9 g/mol and a specific proteasome inhibitory activity (IC50 = 5.2 nM) . In contrast, Impurity 13 is a much smaller molecule (MW = 306.36 g/mol as free base, 342.8 g/mol as hydrochloride) lacking the epoxyketone warhead essential for proteasome inhibition . Additionally, a validated UHPLC method separates over nine distinct carfilzomib-related substances, each with unique retention times and response factors . Using an incorrect analog would compromise method accuracy, regulatory compliance, and ultimately patient safety.

Quantitative Differentiation of Carfilzomib Impurity 13 (hydrochloride) Against Carfilzomib API and Other Impurities


Molecular Weight and Structural Differentiation from Carfilzomib API

Carfilzomib Impurity 13 (hydrochloride) exhibits a molecular weight of 342.8 g/mol (free base: 306.36 g/mol) , which is significantly lower than the molecular weight of the active pharmaceutical ingredient (API) carfilzomib, which is approximately 719.9 g/mol . Furthermore, Impurity 13 lacks the critical epoxyketone warhead present in carfilzomib, as evidenced by its structure being a single amino acid derivative (S)-2-(2-morpholinoacetamido)-4-phenylbutanoic acid , in contrast to the tetrapeptide epoxyketone structure of carfilzomib . This structural difference directly impacts chromatographic behavior and biological activity.

Analytical Chemistry Pharmaceutical Analysis Impurity Profiling

Storage Temperature Differentiation from Carfilzomib API

The recommended storage condition for Carfilzomib Impurity 13 (hydrochloride) is 2–8°C . In contrast, the carfilzomib API is typically required to be stored at -20°C in a desiccated environment to maintain stability .

Stability Studies Cold Chain Logistics Reference Standard Handling

Regulatory Documentation and Compliance Advantage over Non-Pharmacopeial Impurity Standards

Carfilzomib Impurity 13 (hydrochloride) is supplied with a comprehensive analytical data package that complies with USP, EMA, JP, and BP standards . This includes a detailed Structure Elucidation Report (SER), Certificate of Analysis (COA), and HPLC, MS, and NMR spectra . Many alternative impurity standards from general chemical suppliers lack this level of validated, regulatory-grade documentation.

Regulatory Affairs Quality Control ANDA Submissions

Purity Level Suitable for Reference Standard Use

Carfilzomib Impurity 13 (hydrochloride) is provided with a certified purity of 95% . While carfilzomib API for pharmaceutical use is typically >99% pure, a purity of 95% is widely accepted for a reference standard used in analytical method development and impurity quantification, as the exact purity value is used to correct for the standard's contribution in quantitative calculations.

Reference Standard Characterization Analytical Method Validation

High-Impact Application Scenarios for Carfilzomib Impurity 13 (hydrochloride) Reference Standard


Analytical Method Development and Validation for Carfilzomib Drug Substance

Due to its distinct molecular weight and chromatographic properties relative to the API , Carfilzomib Impurity 13 (hydrochloride) serves as a critical system suitability marker and calibration standard in the development and validation of HPLC and UHPLC methods for quantifying impurities in carfilzomib drug substance .

Quality Control and Batch Release Testing

The compound's high purity and regulatory-compliant documentation make it an ideal reference standard for routine quality control (QC) analysis of carfilzomib API and finished drug product batches, ensuring compliance with ICH Q3A and pharmacopeial monograph limits for related substances.

Stability Studies and Forced Degradation Investigations

As a potential degradation product, Carfilzomib Impurity 13 (hydrochloride) is essential for identifying and quantifying degradation pathways in forced degradation studies . Its established storage stability at 2–8°C also supports long-term stability study protocols.

Regulatory Dossier Preparation (ANDA/NDA)

The availability of a detailed Structure Elucidation Report (SER) and compliance with major pharmacopeial standards (USP, EMA, JP, BP) directly supports the preparation of Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) for generic and innovative carfilzomib products, respectively.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Carfilzomib Impurity 13 (hydrochloride)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.